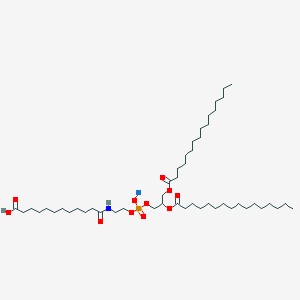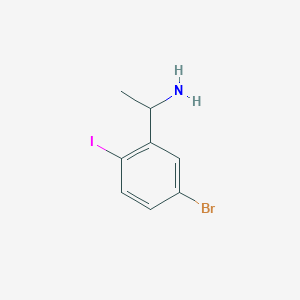
Pyroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroside: (CAS No. 10338-88-2) is a naturally occurring phenolic compound found in P. gunniiPeroxides have the general structure R−O−O−R, where the R groups represent radicals (portions of complete molecules) and the O atoms are single oxygen atoms . This compound has a molecular formula of C14H18O8 and a molecular weight of 314.29 g/mol.
準備方法
Synthetic Routes:: The synthetic routes for Pyroside are not extensively documented, but it can be obtained through chemical synthesis. Researchers have explored various methods to synthesize this compound, including oxidative coupling reactions and phenolic transformations.
Reaction Conditions::Oxidative Coupling:
Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. research continues to explore efficient and scalable synthetic routes.
化学反応の分析
Types of Reactions::
Oxidation: Pyroside can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituent groups can be introduced onto the phenolic ring of this compound.
Conjugation: this compound may participate in conjugated systems, affecting its reactivity.
Oxidizing Agents: Hydrogen peroxide (H2O2), peracids, or metal-based oxidants.
Catalysts: Transition metal complexes (e.g., copper, iron).
Temperature and Solvent: Reaction conditions vary based on the specific synthetic route.
Major Products:: The major products of this compound reactions depend on the reaction conditions and the substituents involved. These could include dimeric forms, oxidation products, or derivatives with altered functional groups.
科学的研究の応用
Pyroside has gained attention in various scientific fields:
Biology: Investigations focus on its biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: this compound’s potential therapeutic properties are being explored, although further research is needed.
Industry: Its use as a natural product in cosmetics, food additives, or pharmaceuticals is an area of interest.
作用機序
The exact mechanism by which Pyroside exerts its effects remains an active area of research. It likely involves interactions with cellular targets, oxidative processes, and modulation of signaling pathways.
類似化合物との比較
While Pyroside is unique due to its natural origin, it shares similarities with other phenolic compounds, such as resveratrol, quercetin, and catechins. These compounds also exhibit antioxidant and bioactive properties.
特性
CAS番号 |
10338-88-2 |
|---|---|
分子式 |
C14H18O8 |
分子量 |
314.29 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)20-6-10-11(17)12(18)13(19)14(22-10)21-9-4-2-8(16)3-5-9/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
XABUTYXAHYMCDK-RKQHYHRCSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
melting_point |
214 - 216 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)



